molecular formula C25H26FN3O3S B2623945 N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide CAS No. 451476-52-1

N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide

Cat. No.: B2623945
CAS No.: 451476-52-1
M. Wt: 467.56
InChI Key: URMOBSKCSWNFEY-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide is a complex organic compound that features a benzamide core with various substituents, including an ethylphenyl group, a fluoro group, and a phenylpiperazine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide typically involves multiple steps, including the formation of the benzamide core, introduction of the fluoro group, and attachment of the phenylpiperazine sulfonyl moiety. Common synthetic routes may include:

    Formation of the Benzamide Core: This step involves the reaction of 4-ethylphenylamine with 4-fluorobenzoic acid under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI or DCC.

    Introduction of the Phenylpiperazine Sulfonyl Group: This step involves the reaction of the intermediate benzamide with phenylpiperazine and a sulfonylating agent, such as sulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may undergo oxidation reactions, particularly at the ethyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions may target the fluoro group or the sulfonyl group, potentially leading to the formation of hydrofluoro or desulfonylated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group may yield 4-ethylbenzaldehyde or 4-ethylbenzoic acid, while substitution at the fluoro group may yield various substituted benzamides.

Scientific Research Applications

N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, or infectious diseases.

    Biological Research: It may be used as a tool compound to study biological pathways and molecular targets, such as enzymes or receptors.

    Pharmaceutical Research: The compound may be evaluated for its pharmacokinetic and pharmacodynamic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide depends on its specific molecular targets and pathways. Potential mechanisms may include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.

    Receptor Modulation: It may act as an agonist or antagonist at specific receptors, modulating their signaling pathways.

    Protein-Protein Interactions: The compound may disrupt protein-protein interactions, affecting cellular processes such as signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethylphenyl)-4-fluoro-3-(piperazin-1-yl)sulfonyl)benzamide: Similar structure but lacks the phenyl group on the piperazine moiety.

    N-(4-ethylphenyl)-4-chloro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide: Similar structure but has a chloro group instead of a fluoro group.

    N-(4-methylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide: Similar structure but has a methyl group instead of an ethyl group.

Uniqueness

N-(4-ethylphenyl)-4-fluoro-3-((4-phenylpiperazin-1-yl)sulfonyl)benzamide is unique due to its specific combination of substituents, which may confer distinct physicochemical properties, biological activity, and pharmacokinetic profiles compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-(4-ethylphenyl)-4-fluoro-3-(4-phenylpiperazin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN3O3S/c1-2-19-8-11-21(12-9-19)27-25(30)20-10-13-23(26)24(18-20)33(31,32)29-16-14-28(15-17-29)22-6-4-3-5-7-22/h3-13,18H,2,14-17H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URMOBSKCSWNFEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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